molecular formula C20H26N2O5S B11160327 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide

Cat. No.: B11160327
M. Wt: 406.5 g/mol
InChI Key: MYYPRBFFYGGTEL-UHFFFAOYSA-N
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Description

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminophenyl sulfonamide with 3-methoxypropyl chloride under basic conditions to form the sulfamoyl intermediate.

    Coupling with Phenoxybutanamide: The sulfamoyl intermediate is then coupled with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the phenoxybutanamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide is unique due to the presence of the 3-methoxypropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]-2-phenoxybutanamide

InChI

InChI=1S/C20H26N2O5S/c1-3-19(27-17-8-5-4-6-9-17)20(23)22-16-10-12-18(13-11-16)28(24,25)21-14-7-15-26-2/h4-6,8-13,19,21H,3,7,14-15H2,1-2H3,(H,22,23)

InChI Key

MYYPRBFFYGGTEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCOC)OC2=CC=CC=C2

Origin of Product

United States

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